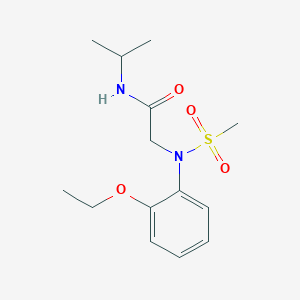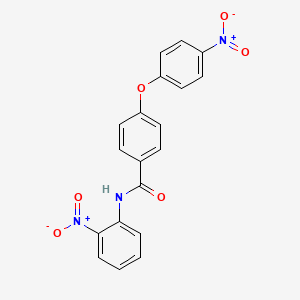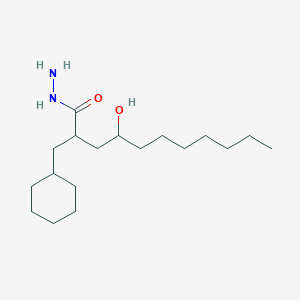
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as EIPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger, which plays a crucial role in regulating intracellular pH and cell volume.
Mecanismo De Acción
The mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the Na+/H+ exchanger, which is responsible for the regulation of intracellular pH and cell volume. By inhibiting this transporter, N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide can modulate intracellular pH and cell volume, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate intracellular pH and cell volume, which can affect cellular function in a variety of ways. It has also been shown to regulate cell migration and proliferation, which may have implications for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a potent and specific inhibitor of the Na+/H+ exchanger. This makes it a useful tool for studying the role of this transporter in cellular function. However, one limitation of using N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is that it can have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more specific inhibitors of the Na+/H+ exchanger, which may have fewer off-target effects. Another area of research is the investigation of the role of the Na+/H+ exchanger in cancer progression, and the potential use of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide as a cancer therapeutic. Finally, research on the effects of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide on other cellular processes, such as autophagy and apoptosis, may provide new insights into the role of this transporter in cellular function.
Métodos De Síntesis
The synthesis of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2-ethoxybenzoyl chloride with isopropylamine to form 2-ethoxy-N-(propan-2-yl)benzamide. This intermediate is then reacted with methanesulfonyl chloride to form N~1~-isopropyl-N~2~-(methylsulfonyl)-2-ethoxybenzamide. The final step involves the reaction of N~1~-isopropyl-N~2~-(methylsulfonyl)-2-ethoxybenzamide with glycine to form N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the Na+/H+ exchanger in a variety of cell types, including cardiac myocytes, renal proximal tubule cells, and cancer cells. This inhibition has been shown to have a variety of effects, including the modulation of intracellular pH, cell volume regulation, and the regulation of cell migration and proliferation.
Propiedades
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-20-13-9-7-6-8-12(13)16(21(4,18)19)10-14(17)15-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMEFHBJQQLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-propan-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)

![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)



![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)

![7-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927164.png)
![2-[(4-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B4927173.png)

![ethyl (3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetate](/img/structure/B4927188.png)